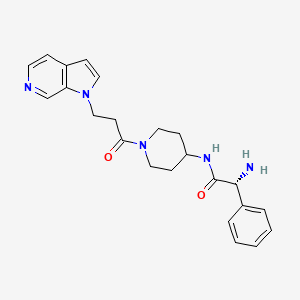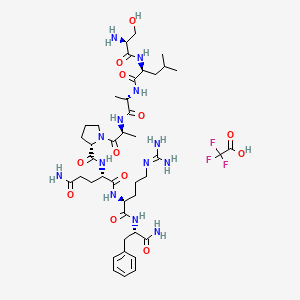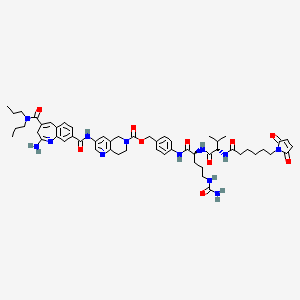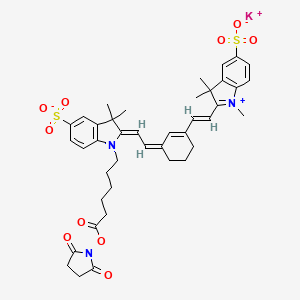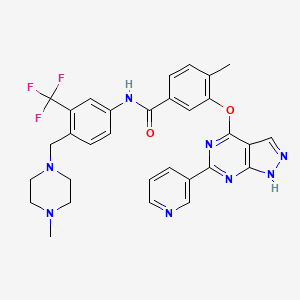
Ret-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-16 is a potent and selective inhibitor of the rearranged during transfection (RET) tyrosine kinase receptor. It has shown significant anticancer effects by inhibiting various RET mutations and fusion proteins, such as RET (wild type), RET (M918T), RET (V804L), RET (V804M), RET-CCDC6, and RET-KIF5B . The compound has been studied extensively for its potential in treating cancers driven by RET alterations.
Preparation Methods
The synthesis of Ret-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts to form the core structure of this compound.
Purification: The final product is purified using techniques such as column chromatography to achieve the desired purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Ret-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ret-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: this compound is used to investigate the role of RET signaling in cellular processes and to study the effects of RET inhibition on cell proliferation and survival.
Industry: this compound can be used in the development of new therapeutic agents targeting RET alterations.
Mechanism of Action
Ret-IN-16 exerts its effects by selectively inhibiting the kinase activity of the RET receptor. This inhibition blocks the autophosphorylation of RET and the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include various RET mutations and fusion proteins, which are commonly found in certain types of cancers .
Comparison with Similar Compounds
Ret-IN-16 is unique compared to other RET inhibitors due to its high selectivity and potency. Similar compounds include:
Pralsetinib: Another selective RET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Selpercatinib: A RET inhibitor that has been approved for the treatment of RET-driven cancers and has shown efficacy in clinical trials.
This compound stands out due to its ability to inhibit a wide range of RET mutations and fusion proteins with high potency, making it a valuable tool in cancer research and therapy.
Properties
Molecular Formula |
C31H29F3N8O2 |
|---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[(6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]benzamide |
InChI |
InChI=1S/C31H29F3N8O2/c1-19-5-6-20(14-26(19)44-30-24-17-36-40-28(24)38-27(39-30)21-4-3-9-35-16-21)29(43)37-23-8-7-22(25(15-23)31(32,33)34)18-42-12-10-41(2)11-13-42/h3-9,14-17H,10-13,18H2,1-2H3,(H,37,43)(H,36,38,39,40) |
InChI Key |
JCCUAVDBGXASEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)OC4=NC(=NC5=C4C=NN5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


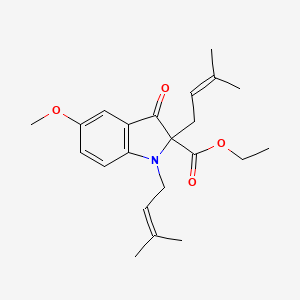


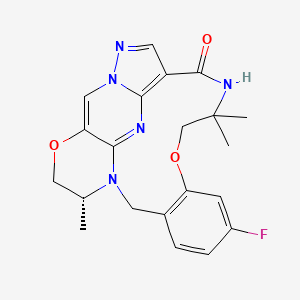
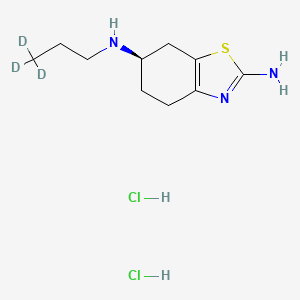
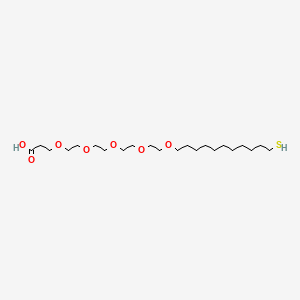
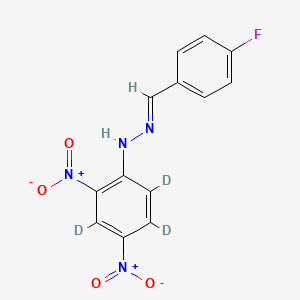
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
